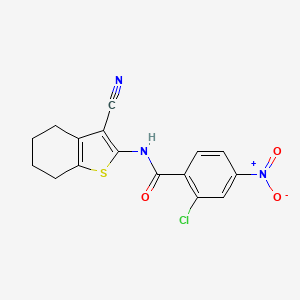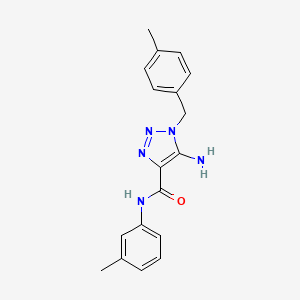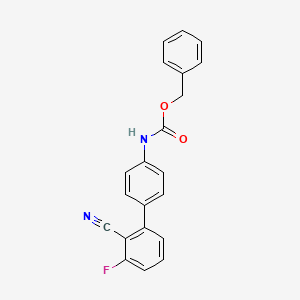
4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate: is an organic compound with the molecular formula C21H15FN2O2 This compound is a member of the carbamate family, which are esters of carbamic acid It is characterized by the presence of a benzyl group, a cyano group, and a fluoro-substituted biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing carbamates involves the reaction of an amine with a chloroformate.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst.
Industrial Production Methods:
Industrial production of carbamates often involves large-scale carbamoylation reactions using efficient and economical reagents. The use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation is one such method that offers broad functional group tolerance and streamlined workup procedures .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate can undergo oxidation reactions, typically involving the cyano group.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or biphenyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidation of the cyano group can lead to the formation of carboxylic acids.
Reduction: Reduction can yield primary amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features .
Medicine:
Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry:
In the industrial sector, Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate can be used in the production of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism of action of Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The cyano and fluoro groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: This compound is structurally similar but lacks the cyano and fluoro groups.
Phenyl carbamate: Another related compound, phenyl carbamate, is used in the synthesis of various organic molecules.
Uniqueness:
Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable tool in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
benzyl N-[4-(2-cyano-3-fluorophenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-20-8-4-7-18(19(20)13-23)16-9-11-17(12-10-16)24-21(25)26-14-15-5-2-1-3-6-15/h1-12H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNINDBGOPMMXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
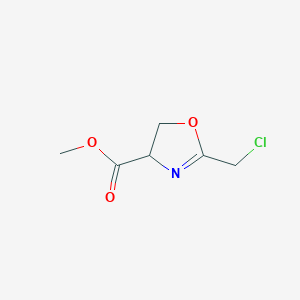

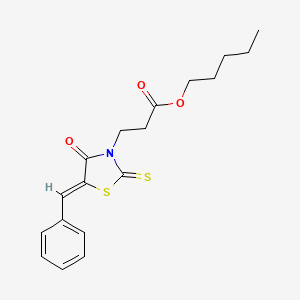
![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
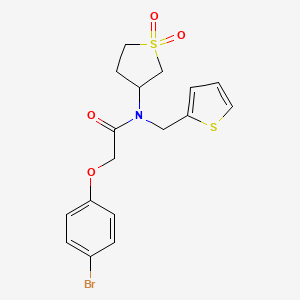

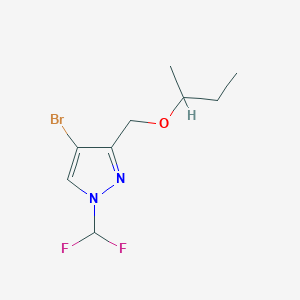
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylethane-1-sulfonamide](/img/structure/B2773343.png)
![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)
![ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2773347.png)
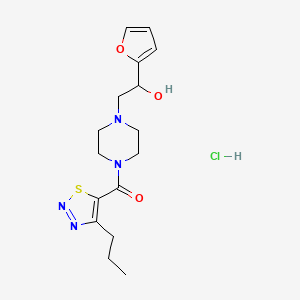
![N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide](/img/structure/B2773349.png)
